molecular formula C12H13ClN4O2 B7555392 N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide

Katalognummer B7555392
Molekulargewicht: 280.71 g/mol
InChI-Schlüssel: PGBXKCDFWFIRKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide, also known as CCT137690, is a small molecule inhibitor of the protein kinase CHK1. CHK1 is a critical regulator of the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents.

Wirkmechanismus

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide inhibits the protein kinase CHK1, which is a critical regulator of the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. Inhibition of CHK1 leads to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to inhibit the phosphorylation of CHK1 and its downstream targets. This leads to the accumulation of DNA damage and the activation of cell death pathways. Additionally, N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to induce cell cycle arrest in cancer cells. These effects suggest that N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide may be a potent therapeutic agent for the treatment of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide is its specificity for CHK1. This allows for the selective inhibition of the DNA damage response pathway without affecting other cellular processes. Additionally, N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to have low toxicity in preclinical models. However, one limitation of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and may limit its clinical applicability.

Zukünftige Richtungen

There are several future directions for the study of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide. One area of research is the development of more potent and selective CHK1 inhibitors. Additionally, the combination of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide with other DNA-damaging agents may enhance its therapeutic efficacy. Finally, the development of more soluble formulations of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide may increase its clinical applicability.

Synthesemethoden

The synthesis of N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide involves a multistep process. The starting material is 2-chloroaniline, which is reacted with ethyl chloroformate to form N-(2-chlorophenyl) carbamate. The carbamate is then reacted with sodium azide to form N-(2-chlorophenyl) azide. The azide is then reacted with propargyl alcohol to form N-(2-chlorophenyl)-2-prop-2-yn-1-ylazide. Finally, the azide is reduced with hydrogen gas in the presence of a palladium catalyst to form N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been extensively studied in preclinical models of cancer. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. Additionally, N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide may be a promising therapeutic agent for the treatment of cancer.

Eigenschaften

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c13-10-3-1-2-4-11(10)14-12(19)8-17-7-9(5-6-18)15-16-17/h1-4,7,18H,5-6,8H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBXKCDFWFIRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.